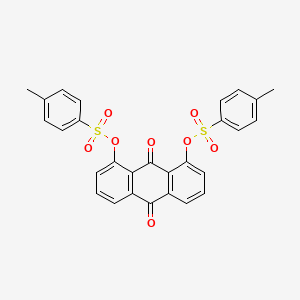
1,8-Bis(tosyloxy)-9,10-anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(tosyloxy)-9,10-anthraquinone is an organic compound derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 1 and 8 positions of the anthraquinone core. Tosyl groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Bis(tosyloxy)-9,10-anthraquinone can be synthesized through the tosylation of 1,8-dihydroxy-9,10-anthraquinone. The reaction typically involves the use of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(tosyloxy)-9,10-anthraquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although the presence of tosyl groups may influence the reaction conditions and outcomes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the tosyl groups are replaced by nucleophiles.
Oxidation and Reduction: Products include various oxidized or reduced forms of the anthraquinone core.
Scientific Research Applications
1,8-Bis(tosyloxy)-9,10-anthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Bis(tosyloxy)-9,10-anthraquinone depends on its specific application. In biological systems, it may interact with cellular components such as proteins and DNA, leading to various biological effects. The presence of tosyl groups can influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of tosyl groups.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
1,8-Bis(tosyloxy)-9,10-anthraquinone is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Properties
CAS No. |
65771-84-8 |
|---|---|
Molecular Formula |
C28H20O8S2 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
[8-(4-methylphenyl)sulfonyloxy-9,10-dioxoanthracen-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H20O8S2/c1-17-9-13-19(14-10-17)37(31,32)35-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)36-38(33,34)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
InChI Key |
OZBXAOAEUWTYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















